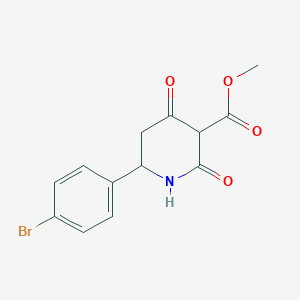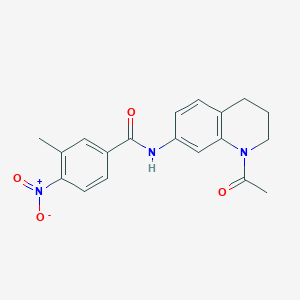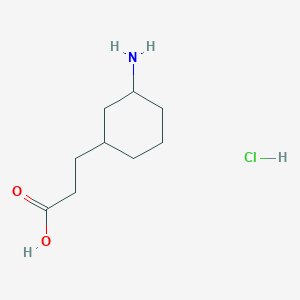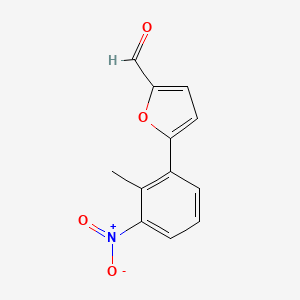
Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate, also known as EMMC, is a chemical compound that has gained significant attention in scientific research due to its potential application as a therapeutic agent. EMMC belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate is not fully understood. However, studies have suggested that it exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also inhibits the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of inflammatory response. Additionally, Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects can be easily studied in vitro and in vivo. However, one limitation of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate. One potential direction is the development of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate-based therapeutics for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate and its potential side effects. Finally, the development of more water-soluble derivatives of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate could improve its efficacy as a therapeutic agent.
In conclusion, Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate is a promising compound that has gained significant attention in scientific research due to its potential application as a therapeutic agent. Its pharmacological effects have been studied extensively, and it has been found to exhibit anti-inflammatory, analgesic, and anti-tumor effects. Further research is needed to fully understand the mechanism of action of Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate can be synthesized using a multistep process that involves the reaction of 1-methyl-3-(2-hydroxyethyl)pyrazole-4-carboxylic acid with ethyl chloroformate, followed by the reaction with morpholine and sodium hydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has been studied for its potential application in the treatment of various diseases, including cancer, inflammation, and pain.
Propriétés
IUPAC Name |
ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-3-21-14(18)12-10-16(2)15-13(12)11-20-9-6-17-4-7-19-8-5-17/h10H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPBPAMPILCGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1COCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2855251.png)



![2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2855257.png)

![3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B2855262.png)
![2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2855264.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855265.png)

![2-amino-1-(4-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2855267.png)
![3-(Difluoromethyl)-2-fluoro-N-[(4-prop-2-enoyl-1,4-oxazepan-2-yl)methyl]benzamide](/img/structure/B2855269.png)
![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2855270.png)